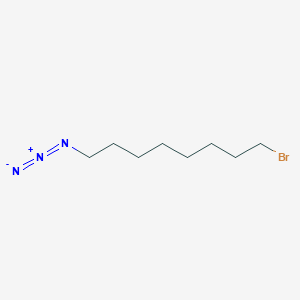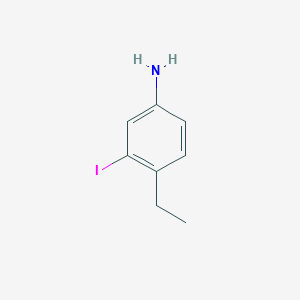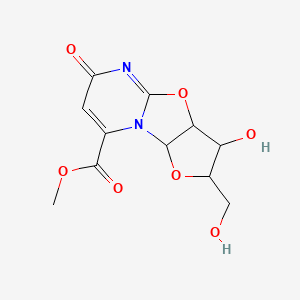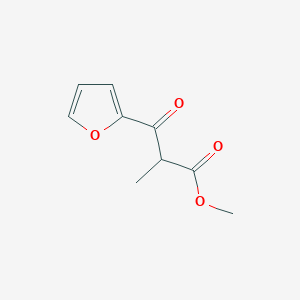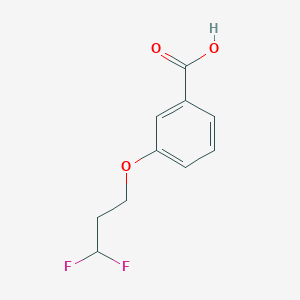
4-Chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid is a complex organic compound with a unique structure that includes a thiophene ring substituted with chloro, difluoromethoxy, and methylthio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The synthetic route may include halogenation, methoxylation, and thiolation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired substitutions on the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under mild heating.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding hydrogen-substituted thiophene.
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for drug synthesis.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing and electron-donating groups on the thiophene ring can influence its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid: Lacks the methylthio group.
3-(Difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid: Lacks the chloro group.
4-Chloro-5-(methylthio)thiophene-2-carboxylic acid: Lacks the difluoromethoxy group.
Uniqueness
4-Chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid is unique due to the combination of chloro, difluoromethoxy, and methylthio groups on the thiophene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H5ClF2O3S2 |
|---|---|
Poids moléculaire |
274.7 g/mol |
Nom IUPAC |
4-chloro-3-(difluoromethoxy)-5-methylsulfanylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H5ClF2O3S2/c1-14-6-2(8)3(13-7(9)10)4(15-6)5(11)12/h7H,1H3,(H,11,12) |
Clé InChI |
JLXUJVIZRPFTFB-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C(=C(S1)C(=O)O)OC(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12079039.png)

